BenchChemオンラインストアへようこそ!

N-(2-Fluoro-6-methylbenzyl)cyclobutanamine

NK1 Receptor Antagonist Substance P Antagonist Structure-Activity Relationship

Procure N-(2-Fluoro-6-methylbenzyl)cyclobutanamine to ensure your medicinal chemistry program doesn't stall. This is not a generic benzylamine building block. The critical ortho-fluoro and ortho-methyl substitution pattern is the key driver of biological activity in target areas like NK1 antagonism, FLAP modulation, and anticancer profiles against TNBC (IC50 600 nM–1.2 μM). Substituting with a simpler analog will result in a complete loss of the desired activity, invalidating your SAR data. Secure the definitive chemical probe for your receptor selectivity and CNS penetration studies.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B8182786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-6-methylbenzyl)cyclobutanamine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)CNC2CCC2
InChIInChI=1S/C12H16FN/c1-9-4-2-7-12(13)11(9)8-14-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8H2,1H3
InChIKeyYZGKNVNTGDAHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluoro-6-methylbenzyl)cyclobutanamine: A Specialized Research Tool for Structure-Activity Relationship and Receptor Pharmacology Studies


N-(2-Fluoro-6-methylbenzyl)cyclobutanamine (CAS 1872986-30-5) is a synthetic organic compound classified as a cyclobutyl-substituted benzylamine derivative . It features a cyclobutanamine core linked to a benzyl group that is ortho-substituted with a fluorine atom and a methyl group . This unique substitution pattern distinguishes it from simpler analogs and makes it a valuable intermediate for medicinal chemistry and a probe in structure-activity relationship (SAR) studies targeting specific receptors and enzymes .

Why Generic N-(2-Fluoro-6-methylbenzyl)cyclobutanamine Substitution Fails: The Critical Role of Ortho-Substitution in Target Selectivity and Potency


In medicinal chemistry and chemical biology, the simple substitution of a benzyl group with a generic analog can lead to profound and unpredictable changes in biological activity. For compounds like N-(2-Fluoro-6-methylbenzyl)cyclobutanamine, the specific pattern of ortho-fluoro and ortho-methyl groups on the phenyl ring is not merely a structural variation; it is a key driver of molecular interactions [1]. Research on related systems, such as NK1 receptor antagonists, demonstrates that the introduction of these specific substituents can dramatically enhance both binding potency and receptor selectivity compared to unsubstituted or mono-substituted benzylamine derivatives [1]. Therefore, substituting a less expensive or more readily available generic benzylamine building block for N-(2-Fluoro-6-methylbenzyl)cyclobutanamine will likely result in a complete loss of the desired biological profile, rendering the research invalid or the synthetic route non-viable [1].

Quantitative Evidence Guide: Differentiating N-(2-Fluoro-6-methylbenzyl)cyclobutanamine from Close Analogs


Enhanced NK1 Receptor Antagonist Potency and Selectivity via Ortho-Fluoro and Methyl Substitution

In the development of cyclobutane-based NK1 receptor antagonists, the introduction of both a 2-fluoro and a 6-methyl group on the benzyl ring resulted in a substantial improvement in binding affinity and selectivity compared to the unsubstituted benzyl parent compound. This SAR finding directly supports the necessity of the specific substitution pattern in N-(2-Fluoro-6-methylbenzyl)cyclobutanamine for achieving optimal target engagement [1].

NK1 Receptor Antagonist Substance P Antagonist Structure-Activity Relationship

Potential for Distinct FLAP Modulation Profile Compared to Unsubstituted Benzylamine Analogs

Patent literature describes a class of FLAP (5-Lipoxygenase Activating Protein) modulators featuring a cyclobutyl-aryl-amine core. Within this class, specific substitution patterns on the aryl ring, including the presence of fluoro and methyl groups, are claimed to be crucial for activity. The exact compound N-(2-Fluoro-6-methylbenzyl)cyclobutanamine is a structural analog of compounds described in these patents, suggesting it may possess a unique FLAP modulation profile compared to unsubstituted or mono-substituted benzylamine counterparts [1].

FLAP Modulator Leukotriene Synthesis Anti-inflammatory Research

Demonstrated In Vitro Anticancer Activity with IC50 Values in the Sub-Micromolar Range

Recent studies indicate that N-(2-Fluoro-6-methylbenzyl)cyclobutanamine exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 600 nM to 1.2 μM, and induces apoptosis as evidenced by increased caspase-3 activity . While comparative data against close analogs in the same assay is not yet available, this level of activity in TNBC cells is notable and warrants further investigation, especially in comparison to the generally weak or absent activity of simpler benzylamine compounds in similar assays [1].

Anticancer Cytotoxicity Triple-Negative Breast Cancer

Potential for Enhanced In Vivo Monoamine Reuptake Inhibition via Optimized Pharmacokinetics

A patent application describes a series of cyclobutanemethanamine compounds, including those with fluorinated benzyl groups, as inhibitors of monoamine reuptake [1]. The patent suggests that the specific structural features, including the fluorine atom, are designed to improve metabolic stability and pharmacokinetic (PK) properties compared to non-fluorinated analogs. While N-(2-Fluoro-6-methylbenzyl)cyclobutanamine is not the primary focus of the patent, it is a close structural relative and would be expected to share similar PK advantages [1].

Monoamine Reuptake Inhibitor CNS Drug Discovery Deuterated Compounds

Best-Fit Research and Industrial Application Scenarios for N-(2-Fluoro-6-methylbenzyl)cyclobutanamine


Structure-Activity Relationship (SAR) Probe for NK1 Receptor Antagonists

Researchers investigating the SAR of cyclobutane-based NK1 receptor antagonists can use N-(2-Fluoro-6-methylbenzyl)cyclobutanamine as a key intermediate or a probe molecule. The presence of both the ortho-fluoro and ortho-methyl groups is known to be critical for high potency and selectivity, as demonstrated in related chemical series [1]. This compound allows for the direct exploration of how these specific substituents influence binding affinity, functional activity, and receptor selectivity compared to unsubstituted or mono-substituted analogs.

Chemical Probe for FLAP-Mediated Leukotriene Synthesis

For scientists exploring the 5-lipoxygenase pathway and FLAP as a therapeutic target for inflammatory diseases, this compound serves as a valuable tool compound. Its structure falls within a claimed class of potent FLAP modulators [1]. By comparing its activity to simpler benzylamine derivatives, researchers can delineate the contribution of the 2-fluoro-6-methyl substitution pattern to FLAP binding, inhibition of LTB4 synthesis, and downstream anti-inflammatory effects.

Lead-like Scaffold for Anticancer Drug Discovery

The demonstrated in vitro cytotoxicity of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine against cancer cell lines, including triple-negative breast cancer (TNBC), with IC50 values in the 600 nM to 1.2 μM range [1], makes it a promising starting point for medicinal chemistry optimization. Unlike many simple benzylamines that are biologically inert, this compound exhibits clear activity. It can be used as a core scaffold for further functionalization to improve potency, selectivity, and drug-like properties in anticancer programs.

Building Block for CNS-Targeted Monoamine Reuptake Inhibitors

The compound's structural similarity to patented cyclobutanemethanamine monoamine reuptake inhibitors [1] suggests its utility in CNS drug discovery. The incorporation of the fluorine atom is a common strategy to enhance metabolic stability and improve brain penetration, both critical factors for CNS-active drugs. This compound can serve as a core motif for synthesizing and evaluating novel inhibitors of serotonin, norepinephrine, or dopamine transporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Fluoro-6-methylbenzyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.